Superior α-Glucosidase Inhibition vs. Clinical Standard Acarbose
Isoboldine demonstrates significantly higher α-glucosidase inhibitory activity compared to the clinical drug acarbose [1]. This data positions isoboldine as a more potent lead compound for developing novel anti-diabetic agents targeting postprandial hyperglycemia.
| Evidence Dimension | α-Glucosidase enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 0.87 µM |
| Comparator Or Baseline | Acarbose IC₅₀ = 1.28 µM |
| Quantified Difference | 1.47-fold greater potency (lower IC₅₀) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Demonstrates a clear, quantifiable advantage over a clinically established drug, supporting prioritization for metabolic disease research.
- [1] Altın S, Köksal E. Endemik Glaucium cappadocicum bitkisinin aktif bileşiklerinin izolasyonu, karakterizasyonu ve bazı biyolojik aktivitelerinin incelenmesi. Doctoral thesis, Erzincan Binali Yıldırım Üniversitesi, 2025. View Source
